(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate
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Overview
Description
The compound (1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate is a complex organic molecule that features multiple functional groups, including tetrazole, biphenyl, imidazole, and carbonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the tetrazole and imidazole intermediates. The tetrazole moiety can be synthesized through the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . The imidazole ring can be formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde .
The biphenyl group is introduced through a Suzuki coupling reaction between a boronic acid and an aryl halide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine, chlorine, or nitrating agents.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted biphenyl and imidazole compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases and cancer.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and imidazole rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to inhibit enzyme activity or modulate receptor function. The biphenyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- (1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-1H-imidazol-5-yl)methyl hydrogen carbonate
- (1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl methyl carbonate
Uniqueness
This compound is unique due to the presence of both tetrazole and imidazole rings, which can interact with a wide range of molecular targets
Properties
Molecular Formula |
C23H23ClN6O3 |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C23H23ClN6O3/c1-2-3-8-20-25-21(24)19(14-33-23(31)32)30(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-26-28-29-27-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,31,32)(H,26,27,28,29) |
InChI Key |
KWHWEFOFWHRDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)O)Cl |
Origin of Product |
United States |
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